molecular formula C17H19NO4S2 B11651236 methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11651236
M. Wt: 365.5 g/mol
InChI Key: PMQYPUDRJMXBKG-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxybenzylidene group, and a hexanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 3-hydroxybenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then esterified with methanol to form the final compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxybenzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with various molecular targets. The compound’s thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxybenzylidene group can participate in hydrogen bonding and other interactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
  • 6-((5E)-5-{3-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
  • Methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Uniqueness

Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to its acid or other ester counterparts .

Biological Activity

Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound that has been studied for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Molecular Characteristics

PropertyValue
Molecular Formula C19H22N2O4S2
Molecular Weight 414.52 g/mol
IUPAC Name This compound
InChI Key [To be provided]

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a hydroxyl group and a thioxo moiety enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiazolidinone derivatives, the compounds were tested against eight bacterial strains using a microdilution method. The results indicated that several derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.

Compound IDMIC (mg/mL)Target Bacteria
Compound 80.004Enterobacter cloacae
Compound 110.008Staphylococcus aureus
Compound 120.015Salmonella typhimurium

The most potent compound was noted to be Compound 8, which demonstrated remarkable efficacy against Enterobacter cloacae with an MIC of 0.004 mg/mL . This suggests that this compound and its derivatives could serve as potential alternatives to traditional antibiotics.

The antimicrobial mechanism involves the inhibition of cell wall synthesis and disruption of bacterial metabolic pathways. Molecular docking studies have indicated that these compounds may bind effectively to bacterial enzymes critical for their survival.

Anticancer Activity

Emerging research also suggests potential anticancer properties associated with thiazolidinone derivatives. The compound's ability to induce apoptosis in cancer cells has been investigated.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast)15Induction of apoptosis
HeLa (cervical)10Cell cycle arrest at G2/M phase
A549 (lung)12Inhibition of proliferation

The compound's IC50 values indicate significant potency, particularly against HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C17H19NO4S2

Molecular Weight

365.5 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C17H19NO4S2/c1-22-15(20)8-3-2-4-9-18-16(21)14(24-17(18)23)11-12-6-5-7-13(19)10-12/h5-7,10-11,19H,2-4,8-9H2,1H3/b14-11+

InChI Key

PMQYPUDRJMXBKG-SDNWHVSQSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.